1-Iodo-2-(trifluoromethoxy)benzene

Physical Chemistry Purification Isomer Differentiation

1-Iodo-2-(trifluoromethoxy)benzene (CAS 175278-00-9) is a halogenated aromatic compound characterized by an iodine atom and a strongly electron-withdrawing trifluoromethoxy (-OCF3) group in an ortho relationship on a benzene ring. It is a colorless to pale yellow liquid with a molecular formula of C7H4F3IO, a molecular weight of 288.01 g/mol, a density of 1.855 g/mL at 25 °C, and a boiling point of 164-165 °C.

Molecular Formula C7H4F3IO
Molecular Weight 288.01 g/mol
CAS No. 175278-00-9
Cat. No. B066226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Iodo-2-(trifluoromethoxy)benzene
CAS175278-00-9
Molecular FormulaC7H4F3IO
Molecular Weight288.01 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)OC(F)(F)F)I
InChIInChI=1S/C7H4F3IO/c8-7(9,10)12-6-4-2-1-3-5(6)11/h1-4H
InChIKeyGYBMJVZOZTVDKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Iodo-2-(trifluoromethoxy)benzene (CAS 175278-00-9): A Specialized ortho-Functionalized Aryl Iodide Building Block for Cross-Coupling Procurement


1-Iodo-2-(trifluoromethoxy)benzene (CAS 175278-00-9) is a halogenated aromatic compound characterized by an iodine atom and a strongly electron-withdrawing trifluoromethoxy (-OCF3) group in an ortho relationship on a benzene ring. It is a colorless to pale yellow liquid with a molecular formula of C7H4F3IO, a molecular weight of 288.01 g/mol, a density of 1.855 g/mL at 25 °C, and a boiling point of 164-165 °C . As an aryl iodide, it serves as a highly reactive substrate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) for constructing complex fluorinated molecules, making it a key intermediate for pharmaceutical and agrochemical research .

Why 1-Iodo-2-(trifluoromethoxy)benzene Cannot Be Replaced by its Chloro, Bromo, Meta, or Para Analogs in Synthetic Strategy


Generic substitution among aryl halide isomers is a well-known cause of synthetic failure because the combined steric and electronic influence of the ortho-OCF3 group uniquely modulates reactivity. The ortho-iodo isomer exhibits a significantly lower boiling point (164-165 °C) compared to its meta (185-186 °C) and para (177-179 °C) counterparts, indicating altered intermolecular forces that also impact solvation and reaction kinetics [1]. Crucially, in cross-coupling reactions, ortho-substituted aryl halides undergo oxidative addition to palladium(0) at a slower rate than non-substituted or meta-substituted analogs due to steric hindrance, yet aryl iodides remain more reactive than their bromide counterparts, establishing a narrow and distinct kinetic window for this specific scaffold [2]. Furthermore, the electronic character of the ortho-substituent dictates this rate; the strong electron-withdrawing effect of -OCF3 accelerates oxidative addition relative to electron-donating groups, a balance that cannot be replicated by analogs like ortho-methyl or ortho-methoxy iodides [2][3].

Procurement-Relevant Quantitative Differentiation: 1-Iodo-2-(trifluoromethoxy)benzene vs. Closest Analogs


Boiling Point Separation Advantage: 1-Iodo-2-(trifluoromethoxy)benzene Distills at a Distinctly Lower Temperature Than Its Meta and Para Isomers

The ortho-substituted 1-iodo-2-(trifluoromethoxy)benzene has a significantly lower boiling point than its constitutional isomers. This physical property difference, driven by steric effects from the ortho-OCF3 group, provides a practical advantage for purification via distillation or for predicting behavior in reaction conditions where volatility is a factor. The reported boiling points are 164-165 °C (ortho) vs. 185-186 °C (meta), a difference of 20-21 °C, and vs. 177-179 °C (para), a difference of 12-15 °C. This can be a critical selection criterion when isomeric purity is required downstream [1].

Physical Chemistry Purification Isomer Differentiation

Liquid Physical State at Room Temperature Enables Neat Reaction Protocols Compared to the Solid Para Isomer

The physical state of a reagent can dictate its applicability in new synthetic methodologies like mechanochemistry. 1-Iodo-2-(trifluoromethoxy)benzene is a liquid at room temperature, whereas its para isomer, 4-(trifluoromethoxy)iodobenzene, is reported to have a melting point of approximately 30-32 °C, making it a low-melting solid. This liquid form is advantageous for solvent-free or mechanochemical reactions, where liquid aryl iodides have been shown to be significantly more reactive than their solid counterparts in ball-milling Suzuki-Miyaura couplings, a key consideration for green chemistry process development .

Mechanochemistry Neat Synthesis Physical State

Superior Synthetic Yield for a Critical Diazonium Salt Intermediate vs. Trifluoromethyl Analog

In the synthesis of 2-(trifluoromethoxy)biphenylyl-2′-diazonium salts, a key precursor to O-(trifluoromethyl)dibenzofuranium electrophilic CF3+ reagents, the use of the ortho-iodo OCF3 substrate is critical. The subsequent photochemical decomposition of these diazonium salts yields O-(trifluoromethyl)dibenzofuranium salts in yields that are highly counteranion-dependent (increasing from BF4- < PF6- < SbF6- < Sb2F11-). The parent system using this specific ortho-OCF3 iodobenzene scaffold was used to establish these foundational yields, which peaked at high chemical efficiency. Using the analogous trifluoromethyl (-CF3) substituted substrate leads to a different class of product with distinct stability and reactivity profiles, making the OCF3 scaffold uniquely positioned for constructing shelf-stable CF3+ sources [1].

Organic Synthesis Fluorinated Reagent Diazonium Salt

Evidence-Backed Application Scenarios for 1-Iodo-2-(trifluoromethoxy)benzene Procurement


Scalable Synthesis of ortho-Trifluoromethoxy Biaryl Pharmacophores via Suzuki-Miyaura Coupling

Procure 1-iodo-2-(trifluoromethoxy)benzene for the rapid generation of 2-(trifluoromethoxy)biaryl compound libraries. The ortho-OCF3 motif is increasingly prevalent in kinase inhibitors and other drug candidates due to its unique metabolic stability. This specific aryl iodide ensures the regiospecific installation of the OCF3 group in the ortho-position of the biaryl product with the high reactivity characteristic of aryl iodides over bromides or chlorides. Its lower boiling point relative to its isomers (evidence in Section 3) also simplifies its purification before use in palladium-catalyzed reactions that are sensitive to impurities [1].

Development of Next-Generation Electrophilic Trifluoromethylation Reagents (CF3+ Sources)

Use this specific building block as the starting point for synthesizing 2-(trifluoromethoxy)biphenylyl-2′-diazonium salts, which are the direct precursors to O-(trifluoromethyl)dibenzofuranium reagents. The Umemoto group demonstrated that this scaffold is ideal for generating real CF3+ species. Substituting this with the meta or para isomer, or with a different halogen, would lead to a different regioisomer of the final dibenzofuranium salt, fundamentally altering its reactivity and stability profile, which was benchmarked for the ortho-OCF3 system [1].

Mechanochemical and Solvent-Free Synthesis Methodologies for Fluorinated Building Blocks

Research groups exploring sustainable chemistry can confidently select this compound for mechanochemical Suzuki-Miyaura or Heck reactions because its liquid physical state (Section 3) has been shown to provide superior reactivity in solvent-free ball-milling conditions compared to solid aryl iodides like its 4-isomer. This facilitates higher conversion rates under ambient conditions without the need for auxiliary solvents .

Technical Documentation Hub

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